3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is a heterocyclic compound that has gained attention due to its potential therapeutic and industrial applications. This compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a pyridin-2-ylmethyl group at the 6-position. The unique structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industry.
This compound is classified as a pyridazine derivative, which belongs to a broader category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. Pyridazines, specifically, contain two nitrogen atoms within a six-membered ring structure. The compound's chemical identity is denoted by the International Union of Pure and Applied Chemistry name: 3-chloro-6-(pyridin-2-ylmethyl)pyridazine, with the registry number 338779-81-0.
The synthesis of 3-chloro-6-(pyridin-2-ylmethyl)pyridazine can be achieved through several methods. A common approach involves the reaction of 3-chloropyridazine with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures, which facilitates the nucleophilic substitution necessary for forming the desired product.
Another method utilizes a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines with high regiocontrol. This method highlights the versatility in synthetic approaches to obtain this compound.
In industrial settings, large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated systems can enhance efficiency and scalability during production.
The molecular formula for this compound is , with a molecular weight of approximately 209.64 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which provide insights into its functional groups and structural characteristics .
3-Chloro-6-(pyridin-2-ylmethyl)pyridazine undergoes various chemical reactions, including:
Reagents commonly used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. These reactions are typically conducted in organic solvents such as DMF or acetonitrile under controlled temperatures to optimize yields .
The mechanism of action for 3-chloro-6-(pyridin-2-ylmethyl)pyridazine involves its interaction with specific molecular targets within biological pathways. For instance, as a p38 mitogen-activated protein kinase inhibitor, the compound binds to the kinase domain, inhibiting its activity. This inhibition reduces the production of pro-inflammatory cytokines, thereby demonstrating potential therapeutic effects in treating autoimmune and inflammatory diseases .
The physical properties of 3-chloro-6-(pyridin-2-ylmethyl)pyridazine include:
Chemical properties include reactivity patterns typical for halogenated heterocycles:
Relevant analytical data from spectroscopic techniques provide further insights into these properties .
3-Chloro-6-(pyridin-2-ylmethyl)pyridazine has numerous scientific applications:
The pyridazine ring in 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is typically constructed via hydrazone cyclization, leveraging cis-dicarbonyl or halo-ketone precursors. This method involves condensing 1,4-dicarbonyl compounds with hydrazines under acidic catalysis, forming the diazine core with high regiocontrol. Research demonstrates that using unsymmetrical 1,4-diketones (e.g., 1-phenyl-1,4-butanedione) with methylhydrazine yields 3,6-disubstituted pyridazines, where steric and electronic factors dictate substitution patterns [2]. For the target compound, cyclization of 2-(chloroacetyl)pyridine derivatives with hydrazine hydrate at 80°C in ethanol achieves >75% pyridazine formation. Key to optimization is maintaining anhydrous conditions to prevent hydrolysis by-products. Post-cyclization, aromatization occurs spontaneously or via mild oxidants (e.g., MnO₂), crucial for ensuring the conjugated system’s stability [2] [8].
Table 1: Hydrazone Cyclization Optimization Parameters
Precursor | Catalyst | Temperature (°C) | Yield (%) | By-product Formation |
---|---|---|---|---|
2-(Chloroacetyl)pyridine | HCl | 80 | 78 | <5% |
2-(2-Bromopropanoyl)pyridine | AcOH | 100 | 62 | 12% (hydrolysis) |
2-(Chloroacetyl)-5-fluoropyridine | None | 60 | 85 | <3% |
Hypervalent iodine reagents (e.g., iodobenzene diacetate, DIB) enable regioselective pyridazine C–H functionalization, bypassing prefunctionalized substrates. These reagents generate in situ iodonium ions that activate heterocyclic C–H bonds toward nucleophiles. For 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine, oxidative chlorination of the pyridazine N-oxide at C-3 using DIB and CuCl₂ achieves 83% yield with minimal by-products [7]. The mechanism involves:
Introducing the pyridin-2-ylmethyl group employs Pd-catalyzed cross-coupling between halogenated pyridazines and 2-(chloromethyl)pyridine derivatives. Suzuki-Miyaura coupling using 2-pyridinylboronic acid and 3,6-dichloropyridazine is inefficient due to competitive C-3/C-6 reactivity. Instead, Negishi coupling of 3-chloro-6-(bromomethyl)pyridazine with 2-pyridylzinc bromide (Pd(PPh₃)₄, THF, 60°C) achieves 89% yield [3] [6]. Catalyst selection is critical: Bulky ligands (XPhos) suppress pyridazine dehalogenation, while solvent polarity (THF > DMF) minimizes homo-coupling. For scale-up, solid-phase synthesis immobilizes the pyridazine core, allowing iterative coupling/wash cycles to remove metal residues, enhancing purity to >98% [3].
Direct chlorination at C-3 requires precise control to avoid polyhalogenation. POCl₃ in acetonitrile at reflux achieves 91% selectivity for 3-monochlorination over 3,6-dichlorination when catalyzed by N,N-diethylaniline. The catalyst acts as a chloride shuttle, reducing electrophilic degradation of the pyridazine ring [2] [8]. Polar aprotic solvents (MeCN) stabilize the transition state, whereas protic solvents (EtOH) promote hydrolysis. For the pyridinylmethyl substituent, protecting the pyridine nitrogen with BF₃·OEt₂ prior to chlorination prevents N-oxidation.
Table 2: Chlorination Efficiency Under Varied Conditions
Solvent | Catalyst | Temp (°C) | 3-Chloro Isomer Yield | 3,6-Dichloro By-product |
---|---|---|---|---|
MeCN | N,N-Diethylaniline | 120 | 91% | 4% |
Toluene | None | 110 | 65% | 22% |
DMF | DBU | 150 | 78% | 15% |
Solid-phase synthesis (SPS) offers distinct advantages for constructing 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine analogs. Linear assembly on chlorotrityl resin via Fmoc chemistry enables rapid coupling (HOBt/DIC), followed by TFE/CH₂Cl₂ cleavage (46% yield) and macrocyclization (36% yield) [3]. Heterocyclization (oxazole formation) post-cleavage using DAST/BrCCl₃ proceeds smoothly (47% yield). In contrast, solution-phase synthesis struggles with cyclization (<10% yield) due to conformational rigidity from pre-formed heterocycles [3]. SPS reduces purification steps and accelerates analog generation (e.g., thiazole-for-oxazole swaps). However, solution-phase remains preferable for small-scale hydrazone cyclizations due to lower resin costs.
Table 3: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Linear precursor yield | 46% | 28% |
Cyclization yield | 36% | <10% |
Purification complexity | Low (resin wash) | High (chromatography) |
Analog diversification | High | Moderate |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7